(4E)-3-(Chloromethyl)-4-(2-furylmethylene)-isoxazol-5(4H)-one
Description
(4E)-3-(Chloromethyl)-4-(2-furylmethylene)-isoxazol-5(4H)-one is a heterocyclic compound featuring an isoxazol-5(4H)-one core substituted with a chloromethyl group at position 3 and a 2-furylmethylene moiety at position 3. The (4E) designation indicates the trans-configuration of the exocyclic double bond. This compound belongs to a class of isoxazolone derivatives known for their diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties .
Properties
Molecular Formula |
C9H6ClNO3 |
|---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
(4E)-3-(chloromethyl)-4-(furan-2-ylmethylidene)-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H6ClNO3/c10-5-8-7(9(12)14-11-8)4-6-2-1-3-13-6/h1-4H,5H2/b7-4+ |
InChI Key |
VYJBJWAFWOFHSB-QPJJXVBHSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=NOC2=O)CCl |
Canonical SMILES |
C1=COC(=C1)C=C2C(=NOC2=O)CCl |
Origin of Product |
United States |
Preparation Methods
Nitrile Oxide-Alkyne Cycloaddition
The most direct route involves the 1,3-dipolar cycloaddition of a nitrile oxide with a chloromethyl-containing alkyne. The nitrile oxide intermediate is often generated in situ from aldoximes via oxidation. For example:
- Nitrile Oxide Generation :
- Cycloaddition with Propargyl Chloride Derivatives :
Example Protocol
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Aldoxime formation | NH₂OH·HCl, EtOH, Δ | 85% | |
| Nitrile oxide generation | HTIB, CH₂Cl₂, 0°C | 78% | |
| Cycloaddition | CuI, Et₃N, RT | 92% |
Alternative Routes Involving Post-Cyclization Functionalization
Hydroxymethylation Followed by Chlorination
Catalyst-Free and Green Chemistry Approaches
Recent advances prioritize solvent sustainability and catalyst elimination. A notable method utilizes deep eutectic solvents (DES) or water as reaction media:
Aqueous-Mediated Cycloaddition
- Conditions : Nitrile oxide (derived from 2-furaldoxime) and 3-chloropropyne react in H₂O/CH₂Cl₂ (4:1) at room temperature.
- Advantages : Eliminates metal catalysts, reduces toxicity, and simplifies purification.
Performance Metrics
| Parameter | Value |
|---|---|
| Reaction Time | 30 min |
| Yield | 88% |
| Purity (HPLC) | 99% |
Stereochemical Control and Analytical Validation
The E-configuration of the 2-furylmethylene group is critical for biological activity. Key strategies include:
- Ultrasound-Assisted Synthesis : Enhances reaction homogeneity, reducing side products.
- X-ray Crystallography : Confirms the (4E) geometry via bond angle analysis (C4=C5 bond angle: 124.7°).
Spectroscopic Data
- ¹H NMR (CDCl₃) : δ 6.85 (d, J = 3.1 Hz, 1H, furan-H), 7.45 (s, 1H, =CH), 4.65 (s, 2H, CH₂Cl).
- IR (KBr) : 1720 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).
Industrial-Scale Production Considerations
Flow Chemistry Applications
Continuous flow systems improve scalability and safety for nitrile oxide reactions:
Chemical Reactions Analysis
Types of Reactions
(4E)-3-(Chloromethyl)-4-(2-furylmethylene)-isoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to create a variety of complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of (4E)-3-(Chloromethyl)-4-(2-furylmethylene)-isoxazol-5(4H)-one depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Interaction: The compound may bind to DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Isoxazol-5(4H)-one derivatives vary widely in substituents at positions 3 and 4, leading to differences in physical properties, reactivity, and biological activity. Below is a systematic comparison:
Substituent Effects on Physical Properties

Key Observations :
- Electron-Withdrawing Groups (EWGs) : Chloromethyl (ClCH₂) and bromophenyl substituents lower melting points compared to hydroxy or methoxy groups due to reduced hydrogen bonding .
- Heterocyclic Substituents : Thiophene and furan derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMSO), whereas naphthyl-substituted analogs (e.g., 4k) have higher melting points (154–156°C) due to increased van der Waals interactions .
Spectroscopic Characteristics
Key Observations :
- The C=O stretch in IR spectra consistently appears near 1660 cm⁻¹ across derivatives, confirming the isoxazolone core .
- Chloromethyl groups produce distinct singlets at δ 4.7–5.0 ppm in ¹H NMR, while aromatic protons vary based on substituent electronegativity (e.g., furan protons resonate upfield compared to bromophenyl) .
Key Observations :
- Hydroxy and bromophenyl derivatives exhibit potent antioxidant activity (IC₅₀ < 30 µM), likely due to radical scavenging via phenolic or π-donor groups .
- CYP450 inhibition is pronounced in bulky aromatic derivatives (e.g., naphthyl), suggesting steric complementarity with enzyme active sites .
Biological Activity
(4E)-3-(Chloromethyl)-4-(2-furylmethylene)-isoxazol-5(4H)-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 211.61 g/mol
- CAS Number : 2052779
- Structure : The compound features an isoxazole ring, which is known for its diverse biological activities.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing primarily on its effects on enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
-
Cholinesterase Inhibition :
- The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are significant in the context of neurodegenerative diseases like Alzheimer's.
- Kinetic studies revealed that certain derivatives exhibit moderate to strong inhibition against these enzymes, suggesting their potential as therapeutic agents for cognitive enhancement or neuroprotection .
- Cyclooxygenase Inhibition :
Antioxidant Activity
Research has demonstrated that compounds with similar structures exhibit antioxidant properties. The ability to scavenge free radicals may contribute to the overall therapeutic profile of this compound, particularly in preventing oxidative stress-related cellular damage .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- A study investigating a series of isoxazole derivatives found that modifications at specific positions significantly influenced their biological activity. For instance, the presence of halogen atoms enhanced the interaction with target enzymes, increasing inhibitory efficacy against cholinesterases .
- Another research effort highlighted the structure-activity relationship (SAR) among various derivatives, emphasizing that electron-withdrawing groups generally improved enzyme inhibition profiles. This suggests that further chemical modifications could enhance the potency of this compound .
Summary Table of Biological Activities
| Biological Activity | Target Enzyme/Pathway | Observed Effect |
|---|---|---|
| Cholinesterase Inhibition | AChE, BChE | Moderate to strong inhibition |
| COX Inhibition | COX-1, COX-2 | Potential anti-inflammatory effects |
| Antioxidant Activity | Free radical scavenging | Protective against oxidative stress |
Q & A
Q. What are the standard synthetic protocols for (4E)-3-(Chloromethyl)-4-(2-furylmethylene)-isoxazol-5(4H)-one?
- Methodological Answer : The synthesis of isoxazol-5(4H)-one derivatives typically involves a one-pot cyclocondensation reaction. For example, a protocol optimized for (Z)-4-arylmethylene-3-methyl-isoxazol-5(4H)-ones uses acetylacetone, hydroxylamine hydrochloride, aryl aldehydes, and citric acid in ethanol under reflux (70–90% yields, 5–24 hours) . Key steps include:
- Reagent Selection : Use of hydroxylamine hydrochloride for oxime formation and citric acid as a bifunctional catalyst.
- Reaction Conditions : Reflux in ethanol (78°C) for 5–24 hours.
- Work-Up : Neutralization with NaHCO₃, extraction with ethyl acetate, and drying over anhydrous Na₂SO₄.
Table 1 : Summary of Reaction Parameters from Literature
| Parameter | Details |
|---|---|
| Reagents | Acetylacetone, hydroxylamine HCl, aryl aldehydes, citric acid |
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Reaction Time | 5–24 hours |
| Yield Range | 70–90% |
Q. What spectroscopic and analytical methods confirm the structure and purity of this compound?
- Methodological Answer :
- 1H NMR Spectroscopy : Assign peaks based on characteristic signals (e.g., furyl protons at δ 6.5–7.5 ppm, isoxazolone ring protons at δ 6.0–6.5 ppm) .
- FT-IR : Confirm carbonyl (C=O) stretching at ~1700 cm⁻¹ and furyl C-O-C vibrations at ~1250 cm⁻¹ .
- Melting Point Analysis : Compare with literature values to verify purity and isomer identity (e.g., Z vs. E configuration) .
- Single-Crystal X-ray Diffraction : Resolve geometric isomerism (e.g., (4E) configuration) by analyzing bond angles and spatial arrangements .
Q. What safety precautions are required for handling this compound?
- Methodological Answer : Refer to hazard codes (H-codes) and preventive measures (P-codes) for structurally related isoxazolones:
- Health Hazards : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
- Environmental Hazards : H410 (toxic to aquatic life) .
- Safety Protocols :
- Use fume hoods and PPE (gloves, goggles).
- Store in airtight containers away from oxidizers.
Table 2 : Hazard and Prevention Codes
| Hazard Type | Codes |
|---|---|
| Health | H315, H319, H335 |
| Environment | H410 |
| Prevention | P261, P271, P273 |
Advanced Research Questions
Q. How can reaction conditions be optimized for higher stereoselectivity or yield?
- Methodological Answer :
- Catalyst Screening : Test Brønsted acids (e.g., citric acid) to stabilize intermediates and favor (4E) isomer formation .
- Solvent Effects : Compare polar aprotic (DMF) vs. protic (ethanol) solvents; ethanol enhances proton transfer for cyclization .
- Temperature Gradients : Lower temperatures (0–25°C) may reduce side reactions.
Q. How to resolve contradictions in spectroscopic data or unexpected reaction outcomes?
- Methodological Answer :
- Degradation Analysis : Monitor sample stability via time-resolved NMR (e.g., organic degradation over 9 hours in uncontrolled conditions) .
- Isomer Interconversion : Use dynamic HPLC to detect E/Z isomer equilibrium under varying pH/temperature.
- Control Experiments : Replicate reactions with purified starting materials to rule out impurities.
Q. What is the mechanistic role of citric acid in the synthesis of isoxazol-5(4H)-ones?
- Methodological Answer : Citric acid acts as a bifunctional catalyst:
- Acidic Role : Protonates carbonyl groups to facilitate nucleophilic attack by hydroxylamine.
- Hydrogen Bonding : Stabilizes intermediates during cyclization, as evidenced by reduced reaction times (24 → 5 hours) in optimized protocols .
Q. How to assess the environmental impact of this compound in laboratory waste?
- Methodological Answer :
- Aquatic Toxicity Testing : Follow OECD Guideline 201 (algae growth inhibition) for H410 compliance .
- Waste Treatment : Use activated carbon filtration to adsorb the compound before disposal.
Q. What strategies confirm the (4E) geometric configuration in the final product?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

